molecular formula C17H20N4O3 B11206775 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B11206775
M. Wt: 328.4 g/mol
InChI Key: DKAVNJKMOHTXEB-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a phenylpyrrolidinone moiety and an oxadiazole ring, which are linked by a pentanamide chain. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide typically involves a multi-step process One common synthetic route starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate This intermediate is then reacted with a suitable oxadiazole precursor under specific conditions to form the desired oxadiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The industrial production process also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring and phenylpyrrolidinone moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide can be compared with other similar compounds, such as:

    N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical properties and biological activities.

    N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-triazol-2-yl]hexanamide: The presence of a triazole ring and a longer hexanamide chain can influence its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide

InChI

InChI=1S/C17H20N4O3/c1-2-3-9-14(22)18-17-20-19-16(24-17)12-10-15(23)21(11-12)13-7-5-4-6-8-13/h4-8,12H,2-3,9-11H2,1H3,(H,18,20,22)

InChI Key

DKAVNJKMOHTXEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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